

# Engineering Yeast for Neopinone Synthesis: A Gateway to Opioid Production

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The metabolic engineering of Saccharomyces cerevisiae (baker's yeast) to produce **neopinone**, a critical intermediate in the biosynthesis of opioids, represents a significant advancement in synthetic biology and pharmaceutical manufacturing. This technology offers a potential alternative to the agricultural cultivation of opium poppies, promising a more controlled, secure, and potentially cost-effective supply of essential medicines. **Neopinone** stands at a key juncture in the opioid biosynthetic pathway, leading to the production of medicinally important compounds such as codeine, morphine, and semi-synthetic derivatives like hydrocodone and oxycodone.

## **Application Notes**

The primary application of **neopinone** synthesis in yeast is the production of a stable and versatile precursor for a wide range of opioid analgesics. By engineering yeast to convert simple sugars into **neopinone**, researchers can create a microbial cell factory that bypasses the complexities and vulnerabilities of traditional plant-based sourcing.

Key Advantages of Yeast-Based **Neopinone** Production:

 Controlled and Contained Production: Fermentation in bioreactors offers a highly controlled environment, eliminating variables such as climate, pests, and geographical constraints that affect poppy cultivation.[1]



- Enhanced Security: Centralized and contained production can mitigate the risk of diversion of opioid materials into illicit channels.
- Rapid Production Cycles: Yeast fermentation cycles are significantly shorter than the months-long growing season of opium poppies, allowing for a more responsive supply chain.
   [2][3]
- Pathway Optimization and Diversification: The modular nature of yeast genetics allows for the fine-tuning of the biosynthetic pathway to improve yields and the potential to create novel opioid derivatives with improved therapeutic profiles.[1]

The Crucial Role of **Neopinone** Isomerase (NISO):

A pivotal discovery in the metabolic engineering of this pathway was the identification and characterization of **neopinone** isomerase (NISO).[4][5] This enzyme catalyzes the isomerization of **neopinone** to codeinone, a critical step towards the synthesis of codeine and morphine.[5] Without the expression of a functional NISO, the pathway can lead to the accumulation of the less desirable byproducts neopine and neomorphine.[5] The inclusion of the NISO gene in engineered yeast strains has been shown to dramatically improve the flux towards the desired opioid products.[4]

# **Quantitative Data Summary**

The following table summarizes the production titers of key opioids in metabolically engineered Saccharomyces cerevisiae from various studies. This data highlights the progress in optimizing the pathway, although it also underscores the significant improvements still required for commercial viability.



| Precursor/Product | Strain/Condition                          | Titer (μg/L) | Reference |
|-------------------|-------------------------------------------|--------------|-----------|
| (S)-Reticuline    | Optimized platform strain                 | 19,200       | [2]       |
| Thebaine          | Strain expressing 21 heterologous enzymes | 6.4          | [1]       |
| Hydrocodone       | Strain expressing 23 heterologous enzymes | ~0.3         | [1]       |
| Morphine          | Strain fed with thebaine                  | 200          | [6]       |
| Total Opioids     | High-density fermentation                 | 131,000      | [6]       |

# **Signaling Pathways and Experimental Workflows**

The metabolic engineering of yeast for **neopinone** and subsequent opioid production involves the heterologous expression of a complex, multi-step biosynthetic pathway originating from plants, bacteria, and even mammals.



Click to download full resolution via product page

Caption: Biosynthetic pathway for opioid production in engineered yeast, highlighting the central role of **neopinone**.



The general workflow for developing an opioid-producing yeast strain involves several key steps, from gene discovery and synthesis to yeast transformation and product analysis.





#### Click to download full resolution via product page

Caption: A generalized experimental workflow for creating and evaluating opioid-producing yeast strains.

## **Experimental Protocols**

The following protocols are generalized methodologies based on published research and provide a starting point for the metabolic engineering of yeast for **neopinone** and opioid production.

Protocol 1: Yeast Transformation with Opioid Pathway Genes

This protocol describes a standard lithium acetate/polyethylene glycol (LiAc/PEG) method for introducing expression cassettes containing the opioid biosynthetic genes into S. cerevisiae.

#### Materials:

- Engineered yeast strain (e.g., CEN.PK2)
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- Sterile deionized water
- 1 M Lithium Acetate (LiAc), sterile
- 50% (w/v) Polyethylene Glycol (PEG 3350), sterile
- Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
- Plasmid DNA or linear DNA cassettes with opioid pathway genes and selection markers
- Selective agar plates (e.g., Synthetic Complete medium lacking a specific nutrient)

#### Procedure:

 Inoculate a single colony of the recipient yeast strain into 5 mL of YPD and grow overnight at 30°C with shaking.



- The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8 (mid-log phase).
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cell pellet with 25 mL of sterile water and centrifuge again.
- Resuspend the cells in 1 mL of sterile 100 mM LiAc and transfer to a microfuge tube.
- Pellet the cells and resuspend in 100 mM LiAc to a final volume that gives a cell density of ~2 x 10^9 cells/mL.
- For each transformation, mix the following in a microfuge tube in order:
  - 240 μL of 50% PEG
  - 36 μL of 1 M LiAc
  - 10 μL of single-stranded carrier DNA (boil for 5 min and chill on ice immediately before use)
  - 1-5 μg of plasmid DNA or linear DNA cassettes
  - 50 μL of the competent yeast cell suspension
- Vortex the mixture thoroughly and incubate at 42°C for 40-60 minutes (heat shock).
- Pellet the cells by centrifugation at 8,000 x g for 1 minute.
- Remove the supernatant and resuspend the cell pellet in 200-500 μL of sterile water.
- Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Cultivation of Engineered Yeast for Opioid Production

This protocol outlines the general conditions for cultivating the engineered yeast strains to produce opioids.



#### Materials:

- Engineered yeast strain with the integrated opioid pathway
- Appropriate selective medium (e.g., Synthetic Complete medium)
- 2% (w/v) glucose or other carbon source
- Ascorbic acid (optional, as an antioxidant)
- Shake flasks or bioreactor

#### Procedure:

- Inoculate a single colony of the engineered yeast strain into a pre-culture of 5-10 mL of selective medium. Grow overnight at 30°C with shaking at 200-250 rpm.
- Inoculate a larger volume of production medium (e.g., 50 mL in a 250 mL flask) with the preculture to a starting OD600 of ~0.1.
- Incubate the production culture at 30°C with shaking for 72-120 hours.[1]
- For strains requiring specific co-factors, such as the T6ODM-expressing strain for hydrocodone production, supplement the medium with precursors like 2-oxoglutarate (e.g., 50 mM).[1]
- At the end of the cultivation period, harvest the culture for metabolite extraction and analysis.

Protocol 3: Extraction and Analysis of Opioids from Yeast Culture

This protocol describes a general method for extracting opioids from the yeast culture medium and analyzing them by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Materials:

- Yeast culture
- Centrifuge



- Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
- Methanol, acetonitrile, formic acid (LC-MS grade)
- Opioid standards (e.g., **neopinone**, thebaine, codeine, morphine)
- LC-MS/MS system

#### Procedure:

- Sample Preparation:
  - Centrifuge the yeast culture at 4,000 x g for 10 minutes to pellet the cells.
  - Collect the supernatant (culture medium).
  - For extraction, either use SPE or liquid-liquid extraction. For SPE, condition the C18
    cartridge with methanol and then water. Load the supernatant, wash with water, and elute
    the opioids with methanol.
- LC-MS/MS Analysis:
  - Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol in water with 0.1% formic acid).
  - Inject the sample into the LC-MS/MS system.
  - Chromatography: Use a C18 reverse-phase column. A typical mobile phase gradient could be:
    - Mobile Phase A: Water with 0.1% formic acid
    - Mobile Phase B: Acetonitrile with 0.1% formic acid
    - Run a gradient from low to high percentage of Mobile Phase B over 10-20 minutes.



 Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each opioid of interest.

## Quantification:

- Prepare a calibration curve using serial dilutions of the opioid standards.
- Quantify the concentration of opioids in the samples by comparing their peak areas to the calibration curve.

This comprehensive overview provides a foundation for researchers and professionals to understand and begin working on the metabolic engineering of yeast for **neopinone** and opioid production. The field is rapidly evolving, and further optimization of these protocols will be necessary to achieve commercially viable production levels.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Complete biosynthesis of opioids in yeast PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Researchers genetically engineer yeast to produce opioids [med.stanford.edu]
- 4. UCalgary-based team takes big step toward producing safer, less expensive pain-killing medications | News | University of Calgary [ucalgary.ca]
- 5. med.nyu.edu [med.nyu.edu]
- 6. PubTator3 NCBI NLM NIH [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Engineering Yeast for Neopinone Synthesis: A Gateway to Opioid Production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3269370#applications-of-neopinone-in-metabolic-engineering-of-yeast]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com